Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- is a complex organic compound with a unique structure that includes a benzenesulfonamide core, an iodopropyl group, a methyl group, and an oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- typically involves multiple steps, including the introduction of the iodopropyl group, the methyl group, and the oxoethyl group to the benzenesulfonamide core. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to control temperature, pressure, and other reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the iodopropyl group.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- include other benzenesulfonamide derivatives with different substituents. Examples include:
- Benzenesulfonamide, N-(3-chloropropyl)-4-methyl-N-(2-oxoethyl)-
- Benzenesulfonamide, N-(3-bromopropyl)-4-methyl-N-(2-oxoethyl)-
- Benzenesulfonamide, N-(3-fluoropropyl)-4-methyl-N-(2-oxoethyl)-
Uniqueness
The uniqueness of Benzenesulfonamide, N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodopropyl group, in particular, may influence its reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
654673-69-5 |
---|---|
Molekularformel |
C12H16INO3S |
Molekulargewicht |
381.23 g/mol |
IUPAC-Name |
N-(3-iodopropyl)-4-methyl-N-(2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H16INO3S/c1-11-3-5-12(6-4-11)18(16,17)14(9-10-15)8-2-7-13/h3-6,10H,2,7-9H2,1H3 |
InChI-Schlüssel |
BKVSXABEHYTRST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCI)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.